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A deep dive into the theoretical underpinnings of C3H6O isomerization, this guide provides

researchers, scientists, and drug development professionals with a comparative analysis of the

various pathways, supported by computational data. We explore the relative stabilities of key

isomers and the energetic barriers that govern their interconversion, offering insights into the

complex potential energy surface of this versatile chemical formula.

The isomerization of C3H6O is a fundamental process in organic chemistry with implications for

various fields, including atmospheric chemistry and drug metabolism. Theoretical studies,

primarily employing quantum chemical methods, have been instrumental in elucidating the

intricate network of reaction pathways that connect the different isomers. These computational

approaches provide crucial data on the thermodynamics and kinetics of these transformations.

Relative Stabilities of C3H6O Isomers
Electronic structure calculations have identified several stable isomers of C3H6O. Acetone is

consistently found to be the most stable isomer.[1][2][3][4][5] The relative stability of other

prominent isomers increases in the following order: propanal, 2-propenol, 1-propenol, allyl

alcohol, methyl vinyl ether, cyclopropanol, propylene oxide, and oxetane.[1][2][4][5]
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Isomer
Relative Energy
(kcal/mol)

Computational
Method

Reference

Acetone 0.00 MP2/CC-PVDZ Elango et al., 2010[1]

Propanal 3.5 MP2/CC-PVDZ Elango et al., 2010[1]

(Z)-1-Propenol 12.3 MP2/CC-PVDZ Elango et al., 2010

2-Propenol 13.0 MP2/CC-PVDZ Elango et al., 2010

Allyl Alcohol 14.2 MP2/CC-PVDZ Elango et al., 2010[1]

Methyl Vinyl Ether 16.5 MP2/CC-PVDZ Elango et al., 2010[1]

Propylene Oxide 24.4 MP2/CC-PVDZ Elango et al., 2010[1]

Cyclopropanol 25.4 MP2/CC-PVDZ Elango et al., 2010

Oxetane 26.0 MP2/CC-PVDZ Elango et al., 2010

Isomerization Pathways and Activation Barriers
The interconversion between C3H6O isomers can proceed through various pathways, some

involving a single transition state and others proceeding via intermediate species like carbenes

or diradicals.[1][3][4][5] All transition states are meticulously characterized using intrinsic

reaction coordinate (IRC) calculations to ensure they connect the intended reactants and

products.[1][3][4][5]

One of the extensively studied pathways is the keto-enol tautomerism between acetone and its

enol form, propen-2-ol. In the gas phase, this isomerization can be catalyzed within ion-

molecule complexes.[6][7] For instance, the isomerization of ionized acetone can be facilitated

by a neutral acetone molecule through a proton transfer mechanism.[8]

Another significant set of pathways involves the isomerization of allyl alcohol. Density

Functional Theory (DFT) studies have explored the mechanisms of base-catalyzed

isomerization of allylic alcohols to carbonyl compounds.[9] These studies have shown that the

catalytic efficiency of bases with metal cations is higher than that of organic bases without

metal cations, highlighting the crucial role of the metal cation in the reaction.[9]
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Herein, we present a selection of key isomerization pathways and their corresponding

activation barriers as determined by theoretical calculations.

Reaction Intermediate(s)
Activation
Barrier
(kcal/mol)

Computational
Method

Reference

Propylene Oxide

→ Acetone
TS-1-3 78.1 Not Specified

Elango et al.,

2010[2]

Propylene Oxide

→ Methyl Vinyl

Ether

Diradical
63.83 (to form

diradical)
Not Specified

Elango et al.,

2010[2]

Acetone →

Propylene Oxide
- 68.9 Not Specified

Elango et al.,

2010[2]

Computational Methodologies
A variety of computational methods are employed to investigate the C3H6O potential energy

surface. A common approach involves:

Global Reaction Route Mapping (GRRM): This method is utilized to systematically explore

the potential energy surface and identify all possible isomers and the transition states that

connect them.[1][3][4][5]

Geometry Optimization: The structures of all isomers (local minima) and transition states are

fully optimized. A widely used level of theory for this purpose is Møller-Plesset perturbation

theory (MP2) with a correlation-consistent basis set such as cc-pVDZ.[1][3][4][5]

Frequency Calculations: Vibrational frequency calculations are performed at the same level

of theory as the geometry optimization to characterize the nature of the stationary points.

Minima have all real frequencies, while transition states have exactly one imaginary

frequency.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects

the desired reactant and product, IRC calculations are performed.[1][3][4][5]
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Single-Point Energy Calculations: To obtain more accurate energies, single-point energy

calculations are often performed using higher-level methods, such as Coupled Cluster with

single, double, and perturbative triple excitations (CCSD(T)), on the optimized geometries.

Visualizing the Isomerization Network
The intricate relationships between the various C3H6O isomers can be visualized using

reaction pathway diagrams. Below are graphical representations of key isomerization pathways

generated using the DOT language.
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Caption: Key isomerization pathways of C3H6O isomers.
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Caption: Chirality switching of propylene oxide.

The theoretical studies summarized here provide a robust framework for understanding the

complex isomerization chemistry of C3H6O. The quantitative data on relative energies and

activation barriers are invaluable for predicting the most favorable reaction pathways and for

interpreting experimental results. The continued development of computational methods

promises even greater accuracy and insight into these fundamental chemical transformations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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